Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)-
Overview
Description
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- (CDMP) is a chemical compound used in various scientific research applications. It is synthesized through a chemical reaction between cyclohexanone and benzaldehyde. CDMP has been found to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is not fully understood. However, it has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has also been found to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. It has been found to have anti-inflammatory activity and has been used in the treatment of rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also stable under normal laboratory conditions. However, Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has some limitations for lab experiments. It is toxic and requires careful handling. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also expensive, making it less accessible for some research groups.
Future Directions
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several potential future directions. It can be further studied for its antitumor and antiviral activities. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can also be used as a starting material for the synthesis of new organic compounds with potential drug properties. The mechanism of action of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can be further studied to understand its biochemical and physiological effects. The toxicology of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can also be studied to determine its safety for human use.
Conclusion:
In conclusion, Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is a chemical compound that has been extensively used in various scientific research applications. It is synthesized through a chemical reaction between cyclohexanone and benzaldehyde. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been found to have a wide range of biochemical and physiological effects, including antitumor and antiviral activities. It has several advantages for lab experiments but also has some limitations. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several potential future directions, including further studies on its antitumor and antiviral activities, its mechanism of action, and its toxicology.
Scientific Research Applications
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been extensively used in various scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It has been found to have antitumor and antiviral activities, making it a potential drug candidate.
properties
CAS RN |
17622-50-3 |
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Product Name |
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- |
Molecular Formula |
C15H18O |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
6-benzylidene-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H18O/c1-15(2)10-6-9-13(14(15)16)11-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChI Key |
USWYHRHBCQIVDR-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1=O)C |
Canonical SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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